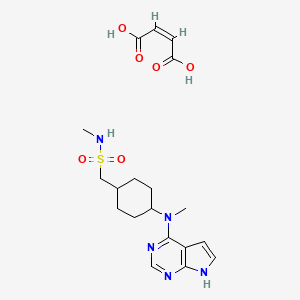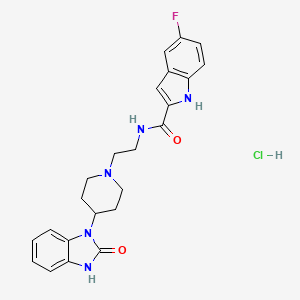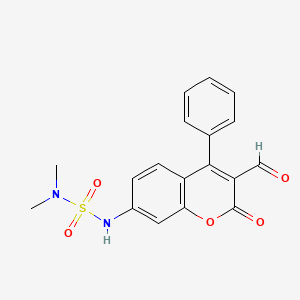
Oclacitinib maléate
Vue d'ensemble
Description
Le maléate d'oclacitinib est un inhibiteur synthétique de la janus kinase de type cyclohexylamino pyrrolopyrimidine. Il est principalement utilisé en médecine vétérinaire pour contrôler la dermatite atopique et le prurit dû à la dermatite allergique chez les chiens. Le composé est relativement sélectif pour la janus kinase 1, qui joue un rôle crucial dans les voies de signalisation de diverses cytokines impliquées dans les réponses inflammatoires et allergiques .
Applications De Recherche Scientifique
Oclacitinib maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolopyrimidine derivatives.
Biology: Investigated for its effects on cytokine signaling pathways and immune responses.
Medicine: Used in veterinary medicine to treat atopic dermatitis and pruritus in dogs
Industry: Employed in the development of new janus kinase inhibitors and related pharmaceuticals
Mécanisme D'action
Target of Action
Oclacitinib Maleate primarily targets Janus Kinase enzymes , particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
Oclacitinib Maleate acts as a competitive inhibitor of the ATP-binding pocket of JAK enzymes . This interaction effectively impedes the phosphorylation of STAT proteins, crucial downstream signaling molecules responsible for perpetuating inflammatory responses . It modulates the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate .
Biochemical Pathways
Oclacitinib Maleate interferes with the signaling pathway of several cytokines involved in inflammation and pruritus . By inhibiting JAK1 and JAK3, it disrupts the JAK-STAT signaling pathway, which is essential for the immune response . This disruption helps downregulate the expression of inflammatory cytokines .
Pharmacokinetics
The time to maximum concentration (t max) is less than 1 hour, and the half-life ranges from 4.0 to 5.9 hours . It is metabolized in the liver and mostly excreted through the liver .
Result of Action
The primary result of Oclacitinib Maleate’s action is the reduction of inflammation and pruritus associated with allergic and atopic dermatitis . By inhibiting the JAK-STAT signaling pathway, it helps downregulate the expression of inflammatory cytokines, thereby reducing inflammation and itching .
Action Environment
The action, efficacy, and stability of Oclacitinib Maleate can be influenced by various environmental factors. For instance, its absorption rate and bioavailability can be affected by the physiological state of the animal, such as its health status and age .
Analyse Biochimique
Biochemical Properties
Oclacitinib maleate is a potent inhibitor of the Janus kinase (JAK) family, with the highest efficacy against JAK1 . It interacts with JAK1-dependent cytokines involved in allergy and inflammation, such as interleukin-2 (IL-2), IL-4, IL-6, and IL-13 . The nature of these interactions involves the inhibition of signal transduction when the JAK is activated, which helps downregulate the expression of inflammatory cytokines .
Cellular Effects
Oclacitinib maleate has significant effects on various types of cells and cellular processes. It reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells . This suggests that Oclacitinib maleate exerts a suppressive effect on Th2- but not Th1-mediated immunity .
Molecular Mechanism
The molecular mechanism of action of Oclacitinib maleate involves the inhibition of signal transduction when the JAK is activated, thus helping to downregulate the expression of inflammatory cytokines . It is relatively selective for JAK1 , and its binding interactions with biomolecules lead to the inhibition of enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Oclacitinib maleate over time in laboratory settings have been observed in several studies. It has been found to have a strong cytoreductive and proapoptotic effect with a loss of both CD4+ and CD8+ T cells after exposure
Dosage Effects in Animal Models
In animal models, the effects of Oclacitinib maleate vary with different dosages. It is considered to be highly effective in dogs, and has been established as safe for at least short-term use
Metabolic Pathways
It is known to be metabolized in the liver
Transport and Distribution
It is known to be highly bioavailable , suggesting efficient transport and distribution, but the specific transporters or binding proteins it interacts with are yet to be identified.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du maléate d'oclacitinib implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolopyrimidine. Les étapes clés comprennent :
- Formation du noyau pyrrolopyrimidine.
- Introduction du groupe cyclohexylamino.
- Méthylation du groupe amino.
- Formation du sel de maléate.
Méthodes de Production Industrielle : La production industrielle du maléate d'oclacitinib implique généralement l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Le processus peut inclure :
- Techniques de cristallisation pour obtenir la forme solide souhaitée.
- Utilisation de solvants et de réactifs qui facilitent la formation du sel de maléate.
- Contrôle de la température et du pH pour garantir la stabilité du composé .
Analyse Des Réactions Chimiques
Types de Réactions : Le maléate d'oclacitinib subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle pyrrolopyrimidine.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amino ou du cycle pyrrolopyrimidine.
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués du maléate d'oclacitinib .
4. Applications de Recherche Scientifique
Le maléate d'oclacitinib a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de la pyrrolopyrimidine.
Biologie : Étudié pour ses effets sur les voies de signalisation des cytokines et les réponses immunitaires.
Médecine : Utilisé en médecine vétérinaire pour traiter la dermatite atopique et le prurit chez les chiens
Industrie : Employé dans le développement de nouveaux inhibiteurs de la janus kinase et de produits pharmaceutiques connexes
5. Mécanisme d'Action
Le maléate d'oclacitinib exerce ses effets en inhibant la fonction de diverses cytokines pro-inflammatoires et pruritogènes qui dépendent de la janus kinase 1. En bloquant la voie de signalisation de la janus kinase 1, le maléate d'oclacitinib réduit la production de cytokines impliquées dans les réponses allergiques et inflammatoires. Cela conduit à une diminution des symptômes tels que les démangeaisons et l'inflammation .
Composés Similaires :
Ruxolitinib : Un inhibiteur de la janus kinase 1 et de la janus kinase 2 utilisé pour traiter la myélofibrose et la polycythémie vraie chez l'homme.
Tofacitinib : Un inhibiteur de la janus kinase 1, de la janus kinase 2 et de la janus kinase 3 utilisé pour traiter la polyarthrite rhumatoïde et l'arthrite psoriasique.
Baricitinib : Un inhibiteur de la janus kinase 1 et de la janus kinase 2 utilisé pour traiter la polyarthrite rhumatoïde et le COVID-19 (autorisation d'utilisation d'urgence).
Unicité : Le maléate d'oclacitinib est unique dans sa sélectivité pour la janus kinase 1 et son utilisation principale en médecine vétérinaire. Contrairement aux autres inhibiteurs de la janus kinase utilisés en médecine humaine, le maléate d'oclacitinib est spécifiquement conçu pour traiter les affections allergiques et inflammatoires chez les chiens, ce qui en fait un outil précieux pour les vétérinaires .
Comparaison Avec Des Composés Similaires
Ruxolitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat myelofibrosis and polycythemia vera in humans.
Tofacitinib: A janus kinase 1, janus kinase 2, and janus kinase 3 inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat rheumatoid arthritis and COVID-19 (emergency use authorization).
Uniqueness: Oclacitinib maleate is unique in its selectivity for janus kinase 1 and its primary use in veterinary medicine. Unlike other janus kinase inhibitors that are used in human medicine, oclacitinib maleate is specifically designed to treat allergic and inflammatory conditions in dogs, making it a valuable tool for veterinarians .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)






![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)



